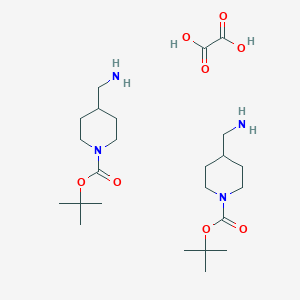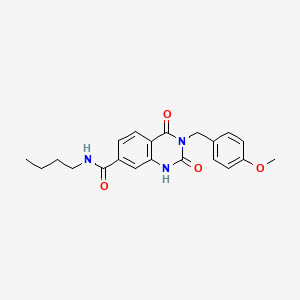
N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, likely belonging to the class of quinazolines. Quinazolines are a type of heterocyclic compound, a class of compounds that have wide applications in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each requiring specific reagents and conditions. For instance, the synthesis of related compounds, such as benzimidazolium salts, involves reactions with Ag2O . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. For instance, the presence of electron-rich or electron-poor sites can make the compound more susceptible to certain types of reactions. Direct nucleophilic substitution of alcohols is a common reaction in synthetic and process chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure .科学的研究の応用
Synthesis and Radioligand Binding Studies
This compound and its derivatives are utilized in the synthesis and evaluation for binding affinity towards specific receptors. For instance, research on methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from similar compounds showed their high affinity for apamin-sensitive binding sites, indicating potential applications in neuroscience and pharmacology (Graulich et al., 2006).
Catalytic and Synthetic Applications
Compounds structurally related to "N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" have been explored for their catalytic activities and synthetic applications. A study highlighted the niobium pentachloride-promoted conversion of carboxylic acids to carboxamides, showcasing a method for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, which could have implications in drug development and synthetic chemistry (Nery et al., 2003).
Development of Novel Ligands
Another aspect of its application is in the development of novel ligands for receptor studies, where derivatives have been synthesized and evaluated for their affinity towards sigma-2 receptors. This has significant implications in the study of receptor functions and potential therapeutic applications (Xu et al., 2005).
Anti-inflammatory and Analgesic Agents
Derivatives of "N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" have also been synthesized and screened for their anti-inflammatory and analgesic activities. Such studies contribute to the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Carboxamide Protecting Groups
The development of new carboxamide protecting groups derived from the compound has implications in peptide synthesis and drug design. Research in this area focuses on creating groups that can be removed under mild conditions, facilitating the synthesis of complex molecules (Muranaka et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-butyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-4-11-22-19(25)15-7-10-17-18(12-15)23-21(27)24(20(17)26)13-14-5-8-16(28-2)9-6-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDDGSKUQYVRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

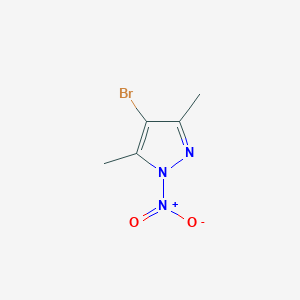
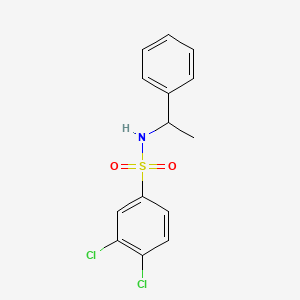
![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)
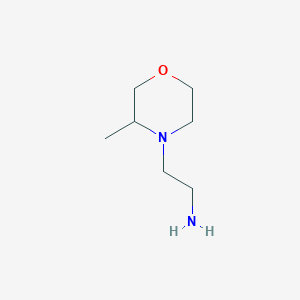
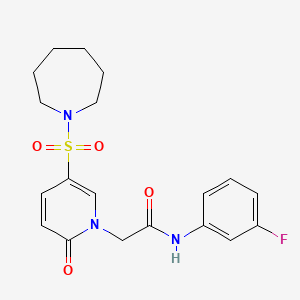
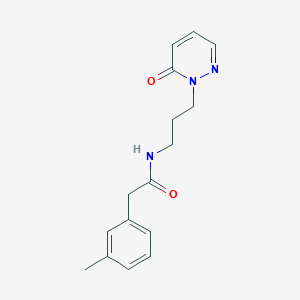
![5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2976341.png)

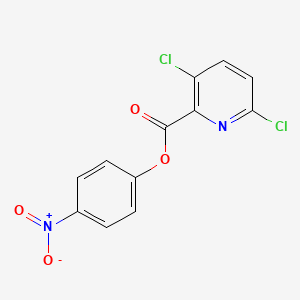
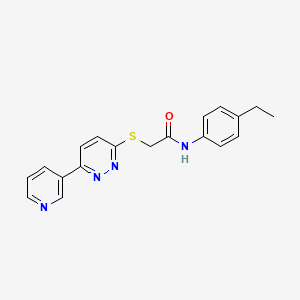
![Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine](/img/structure/B2976345.png)
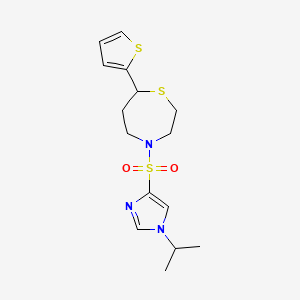
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976349.png)
